2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide
Description
2-Cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide is a synthetic amide derivative characterized by:
- Cyano group at the α-position of the propanamide backbone.
- N-(2-methoxyphenyl) substituent, providing electron-donating effects.
- Thiophen-2-yl group at the β-position, contributing aromatic and sulfur-based electronic properties.
Properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-14-7-3-2-6-13(14)17-15(18)11(10-16)9-12-5-4-8-20-12/h2-8,11H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVNTHHGLNUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CC2=CC=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzylamine with 3-bromothiophene-2-carboxylic acid, followed by the introduction of a cyano group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-amino-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano group can act as an electrophile, while the methoxyphenyl and thiophene groups can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Propanamide Derivatives
Key structural analogs differ in the β-position aromatic group and N-aryl substituents. Representative examples include:
| Compound Name | CAS | Molecular Formula | Molecular Weight | R1 (β-position) | R2 (N-substituent) | Key Features |
|---|---|---|---|---|---|---|
| 2-Cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide | Not provided | C₁₅H₁₃N₂O₂S | ~297.35 | Thiophen-2-yl | 2-Methoxyphenyl | Sulfur-containing aromatic ring |
| 2-Cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide | 2121513-91-3 | C₁₇H₁₅FN₂O₂ | 314.31 | 2-Methoxyphenyl | 4-Fluorophenyl | Fluorine-enhanced lipophilicity |
| 2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide | 483359-51-9 | C₁₆H₁₅N₃O₂ | 281.31 | Pyridin-4-yl | 2-Methoxyphenyl | Nitrogen-containing heterocycle |
| (2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | 1487-1653 | C₂₄H₂₁N₂O₃ | 385.44 | Furan derivative | 2-Methoxyphenyl | α,β-unsaturated enamide structure |
Key Observations:
- Thiophene vs. Pyridine (in 483359-51-9) offers a basic nitrogen, altering solubility and hydrogen-bonding capacity .
- Fluorine Substitution: The 4-fluorophenyl analog (2121513-91-3) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Enamide vs. Propanamide: The α,β-unsaturated enamide (1487-1653) introduces conjugation, affecting electronic properties and reactivity compared to saturated propanamides .
Physicochemical Properties:
- Lipophilicity: Thiophene and pyridine groups moderately increase logP compared to phenyl analogs.
- Solubility: The cyano group enhances polarity, but aromatic substituents may limit aqueous solubility.
Biological Activity
2-Cyano-N-(2-methoxyphenyl)-3-(thiophen-2-yl)propanamide, a compound with the molecular formula and CAS number 483359-52-0, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a cyano group, a methoxyphenyl moiety, and a thiophenyl group attached to a propanamide backbone. Its molecular weight is approximately 286.35 g/mol.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The compound's mechanism of action involves the inhibition of protein synthesis pathways, leading to reduced bacterial viability and biofilm formation.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and leukemia cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 4.5 |
| U-937 (leukemia) | 5.0 |
Flow cytometry assays revealed that the compound triggers apoptosis through caspase activation, indicating its role in cell cycle arrest and programmed cell death.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting its potential application in inflammatory diseases.
The biological activity of this compound is attributed to its structural features that facilitate interaction with specific molecular targets within cells. The cyano and thiophenyl groups enhance binding affinity to enzymes and receptors involved in key biological pathways. Further studies are required to elucidate the precise molecular mechanisms at play.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of similar compounds highlighted the superior antimicrobial activity of this compound compared to traditional antibiotics like ciprofloxacin.
- Cancer Cell Studies : In a comparative analysis with established chemotherapeutics, this compound exhibited comparable or enhanced cytotoxic effects against MCF-7 cells, indicating its potential as an anticancer agent worthy of further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
